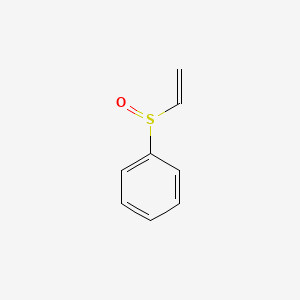

Phenyl vinyl sulfoxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8OS/c1-2-10(9)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMJHXFYLRTLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87500-51-4 | |

| Record name | Benzene, (ethenylsulfinyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90942627 | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20451-53-0 | |

| Record name | (Ethenylsulfinyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20451-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020451530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Ethenesulfinyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Utility of Phenyl Vinyl Sulfoxide in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of Phenyl Vinyl Sulfoxide

This compound is a versatile bifunctional reagent that has secured a significant role in contemporary organic synthesis. As a colorless liquid with the formula C₆H₅SOCH=CH₂, it combines the reactivity of a vinyl group with the unique electronic properties of a sulfoxide. This arrangement makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder cycloadditions, where it often serves as a stable and easily handled acetylene equivalent.[1][2] Its ability to be deprotonated to form an α-sulfinyl carbanion further extends its utility in forming complex molecular architectures, including various heterocycles.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-tested protocol for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved. The core of this reliable synthesis lies in a two-part process: the preparation of the precursor, phenyl vinyl sulfide, followed by its selective oxidation.

Core Synthesis Pathway: From Thioether to Sulfoxide

The most robust and widely adopted method for preparing this compound is the controlled oxidation of phenyl vinyl sulfide. This strategy is advantageous because it allows for the selective introduction of a single oxygen atom onto the sulfur, avoiding over-oxidation to the corresponding sulfone. The success of the entire synthesis hinges on the purity of the starting sulfide and the precise control of the oxidation conditions.

Part A: Synthesis of the Precursor, Phenyl Vinyl Sulfide

The synthesis of the phenyl vinyl sulfide precursor is a critical first step that directly impacts the quality and yield of the final product. The procedure detailed in Organic Syntheses is a reliable method that proceeds via an initial substitution reaction followed by an elimination.[1][3][4]

This protocol is adapted from a procedure published in Organic Syntheses. [1][4]

-

Thiolate Preparation: In a 1-L three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel under a nitrogen atmosphere, place 400 mL of absolute ethanol. Add 23 g (1 g-atom) of sodium metal in small pieces with stirring.

-

Causality: The sodium reacts with ethanol to form sodium ethoxide, a strong base necessary to deprotonate the weakly acidic benzenethiol, thereby generating the potent nucleophile, sodium thiophenolate.

-

Addition of Thiophenol: Once all the sodium has reacted (5–15 minutes), add 110 g (1 mol) of benzenethiol via the addition funnel over 15–20 minutes. The reaction is exothermic and the solution will turn a clear brown.

-

Substitution Reaction: In a separate 2-L flask, prepare a solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol. Transfer the sodium thiophenolate solution to the dibromoethane solution via cannula over 45 minutes, maintaining the reaction temperature at 25–30°C with an ice bath. Stir for an additional 30 minutes.

-

Expert Insight: Using an excess of 1,2-dibromoethane helps to minimize the formation of the double substitution byproduct, 1,2-bis(phenylthio)ethane. Maintaining the temperature prevents premature elimination.

-

Elimination Reaction: Prepare a second solution of sodium ethoxide from 40 g (2.17 g-atom) of sodium and 800 mL of ethanol. Add this basic solution to the reaction mixture. Heat the resulting mixture to reflux for 8 hours.

-

Trustworthiness: The reflux step provides the thermal energy required for the E2 elimination of HBr from the 1-phenylthio-2-bromoethane intermediate, driven by the strong ethoxide base. The extended reflux time ensures the reaction goes to completion.

-

Workup and Purification: Cool the mixture and add 750 mL of benzene (or a safer alternative like toluene) and 750 mL of water. Separate the organic layer, wash it with water (2 x 50 mL) and brine (100 mL), and concentrate by rotary evaporation.

-

Final Step: Distill the resulting yellow oil under reduced pressure to yield phenyl vinyl sulfide.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |

| Benzenethiol | 110.18 | 110 | 1.0 | Nucleophile Precursor |

| Sodium | 22.99 | 23 + 40 | 1.0 + 1.74 | Base Formation |

| 1,2-Dibromoethane | 187.86 | 272 | 1.45 | Electrophile |

| Ethanol | 46.07 | 400 + 800 mL | - | Solvent/Reagent |

| Product | Phenyl Vinyl Sulfide | 136.22 | 70–87 (Typical) | 0.51–0.64 |

| Yield | 50–65% [1] |

Part B: Selective Oxidation to this compound

The conversion of the sulfide to a sulfoxide requires a delicate touch. The goal is mono-oxidation, as the sulfoxide can be further oxidized to the sulfone. The method of choice utilizes meta-chloroperoxybenzoic acid (m-CPBA), a highly effective and selective oxidant for this transformation when used under controlled temperature conditions. [1]

Caption: Mechanism of sulfide oxidation using m-CPBA.

This protocol is a reliable procedure adapted from Organic Syntheses. [1]

-

Initial Setup: In a 500-mL three-necked, round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 20 g (0.147 mol) of phenyl vinyl sulfide in 250 mL of dichloromethane.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Expert Insight: This low temperature is the most critical parameter of the reaction. It dramatically slows the rate of the second oxidation (sulfoxide to sulfone), ensuring high selectivity for the desired product. It also helps to safely control the exothermic nature of the oxidation.

-

Addition of Oxidant: Dissolve 25.4 g (1.0 equivalent, assuming 100% purity m-CPBA) of m-CPBA in 200 mL of dichloromethane. Add this solution dropwise to the cooled sulfide solution over a period of 30 minutes.

-

Reaction: After the addition is complete, stir the mixture and allow it to warm to room temperature over 1 hour. A water bath can be used to gently bring the temperature to ~30°C.

-

Workup - Quenching and Extraction: Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution.

-

Causality: This step is crucial for two reasons. First, it neutralizes the acidic byproduct, m-chlorobenzoic acid, converting it to its water-soluble sodium salt. Second, it quenches any unreacted m-CPBA.

-

Extraction: Extract the mixture with three 250-mL portions of dichloromethane. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with three 250-mL portions of water to remove all water-soluble species. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent by rotary evaporation. The residual liquid is then purified by vacuum distillation to afford pure this compound.

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Role |

| Phenyl Vinyl Sulfide | 136.22 | 20 | 0.147 | Substrate |

| m-CPBA (100%) | 172.57 | 25.4 | 0.147 | Oxidizing Agent |

| Dichloromethane | 84.93 | 450 mL | - | Solvent |

| Product | This compound | 152.21 | 15–16 (Typical) | 0.098–0.105 |

| Yield | 68–70% [1] | |||

| Boiling Point | 98°C @ 0.6 mm Hg [1] |

Safety and Handling: A Prerequisite for Success

Chemical synthesis requires rigorous adherence to safety protocols. The reagents and intermediates in this procedure present specific hazards that must be managed.

-

Peroxy Compounds (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure, dry form. It is sensitive to shock and heat. Always run reactions involving peracids behind a safety shield. Ensure efficient stirring and slow addition to control the reaction's exotherm. Never distill a reaction mixture until all residual peroxides have been destroyed (e.g., with a reducing agent or bicarbonate wash). [1]* 1-Phenylthio-2-bromoethane: This intermediate, though potentially bypassed in some one-pot procedures, is a powerful alkylating agent and can cause severe skin blistering. [1]Handle with extreme caution using appropriate gloves and engineering controls.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): At a minimum, safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.

Conclusion: A Self-Validating and Authoritative Protocol

The synthesis of this compound via the selective oxidation of its sulfide precursor is a robust and reproducible method, grounded in well-understood reaction mechanisms. The protocol's trustworthiness is reinforced by its internal checks: the controlled low-temperature addition to ensure selectivity, the essential bicarbonate wash to remove byproducts, and the final purification by vacuum distillation, which yields a product with a well-defined boiling point and in a predictable yield range. By understanding the causality behind each step—from nucleophile generation to controlled oxidation—researchers can confidently execute this synthesis and produce high-quality this compound for applications in pharmaceutical development and complex molecule synthesis.

References

Chemical properties of phenyl vinyl sulfoxide

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Phenyl Vinyl Sulfoxide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PVSO) is a versatile and powerful reagent in modern organic synthesis. Characterized by the electron-withdrawing nature of its sulfinyl group, PVSO exhibits a rich reactivity profile, functioning as an excellent Michael acceptor, a reactive dienophile in cycloaddition reactions, and a precursor to valuable synthetic intermediates. Its ability to act as a latent acetylene or ketene equivalent makes it an indispensable tool for constructing complex molecular architectures. Furthermore, the development of chiral variants has established vinyl sulfoxides as reliable auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive exploration of the synthesis, chemical properties, and key applications of this compound, offering field-proven insights and detailed experimental protocols for the practicing chemist.

Introduction: The Synthetic Versatility of this compound

This compound, with the chemical formula C₈H₈OS, is an organosulfur compound that has garnered significant attention as a synthetic building block.[1] Its utility stems from the unique electronic properties conferred by the sulfoxide moiety. The sulfur-oxygen bond polarizes the vinyl group, rendering the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is central to its role as a Michael acceptor.[2][3]

Simultaneously, the sulfinyl group can be eliminated under thermal conditions, a property that is masterfully exploited in cycloaddition reactions where PVSO serves as an acetylene equivalent.[4][5] Following a Diels-Alder reaction, for instance, the resulting sulfoxide adduct can spontaneously eliminate benzenesulfenic acid to introduce a double bond, effectively achieving the cycloaddition of acetylene itself.[4] The reagent can also be deprotonated to form an α-sulfinyl carbanion, opening avenues for further chemical transformations.[4] These distinct modes of reactivity make PVSO a cornerstone reagent in the synthesis of complex heterocycles and natural products.[4][6]

Synthesis of this compound

The most reliable and scalable preparation of this compound involves the controlled oxidation of its precursor, phenyl vinyl sulfide.[2][7] While various oxidizing agents can be employed, m-chloroperbenzoic acid (m-CPBA) is preferred for its selectivity, reliably oxidizing the sulfide to the sulfoxide without significant over-oxidation to the corresponding sulfone.[2][8] The reaction is typically performed at low temperatures to ensure high selectivity.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via Oxidation.

Experimental Protocol: Synthesis of this compound[2]

This protocol is adapted from a well-established and verified procedure.[2]

-

Reaction Setup: Charge a 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition of Oxidant: Add a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane dropwise over a 30-minute period.

-

Warming: After the addition is complete, allow the mixture to stir and warm to room temperature for 1 hour. A water bath at 30°C can be used.

-

Aqueous Workup: Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

-

Extraction: Extract the mixture with three 250-mL portions of dichloromethane.

-

Washing and Drying: Combine the organic extracts, wash with three 250-mL portions of water, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. Distill the residual liquid under reduced pressure to afford this compound as a colorless liquid (15–16 g, 68–70% yield), bp 98°C/0.6 mm.[2]

Core Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dominated by its functions as a Michael acceptor, a dienophile, and a substrate for the Pummerer rearrangement.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles such as enolates, amines, and nitroalkanes.[2][3] The conjugate addition is driven by the electron-withdrawing sulfinyl group, which stabilizes the resulting α-sulfinyl carbanion intermediate. The Michael addition of carbanions to vinyl sulfoxides can be more challenging than to the corresponding sulfones, often requiring strong bases like sodium hydride or DBU (1,8-diazabicyclo[5.5.0]undec-7-ene).[3] However, solid-liquid phase transfer catalysis in the absence of solvent has emerged as a highly efficient method.[3]

| Nucleophile | Catalyst/Base | Conditions | Product Type | Yield | Reference |

| 2-Nitropropane | K₂CO₃, Aliquat 336 | Room Temp, 1 hr | β-Nitroalkyl sulfoxide | ~100% | [3] |

| Diethyl N-acetylaminomalonate | K₂CO₃, Aliquat 336 | 60°C, 1 hr | β-Amino acid precursor | 85% | [3] |

| Lithium enolates of ketones | N/A (Stoichiometric) | THF, -78°C | Bicyclo[n.2.0]alkan-1-ols | Varies | |

| Magnesium amides | EtMgBr, R₂NH | THF | β-(Dialkylamino)dithioacetals | Varies |

The resulting adducts are synthetically valuable. The sulfoxide group can be removed via thermolysis, effectively resulting in the alkylation of the nucleophile. This addition-elimination sequence is a cornerstone of its synthetic utility.

Diels-Alder and Cycloaddition Reactions

In [4+2] cycloaddition reactions, this compound functions as a moderately reactive dienophile.[2] Its true power is realized in its role as an "acetylene equivalent." The initial Diels-Alder adduct undergoes a syn-elimination of the phenylsulfinyl group upon heating, introducing a double bond into the newly formed six-membered ring.[4][6] This strategy provides a robust pathway to cyclohexene derivatives that would be otherwise difficult to access.[5]

Caption: this compound as an Acetylene Equivalent.

This compound also participates in dipolar cycloadditions and reacts with dichloroketene to yield optically active γ-butyrolactones, a transformation that has been applied to the synthesis of heterocyclic natural products.[4][9]

The Pummerer Rearrangement

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α-hydrogen.[10][11] In the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), the sulfoxide is converted to an α-acyloxy thioether.[11] The reaction proceeds through a key thionium ion intermediate, which is then trapped by a nucleophile.[11]

For this compound, this reaction can be adapted for "additive Pummerer" reactions. Under Pummerer conditions (e.g., TFAA and trifluoroacetic acid), PVSO can react with alkenes in an electrophilic ene-type reaction, forming new C-C bonds. This transforms the vinyl sulfoxide into a reactive α,β-dicarbocation equivalent. This methodology has been used to transform alkenyl sulfoxides into corresponding α-thio aldehydes in high yields.[12]

Caption: Mechanism of the Pummerer Rearrangement.

Asymmetric Synthesis and Chiral Auxiliaries

The sulfur atom in a sulfoxide is a stereocenter. This intrinsic chirality has been leveraged to develop enantiomerically pure vinyl sulfoxides that serve as powerful chiral auxiliaries in asymmetric synthesis.[13] Chiral sulfinyl compounds are crucial as auxiliaries, ligands, and catalysts and are found in several pharmaceutical agents.[13]

Chiral vinyl sulfoxides direct the stereochemical outcome of reactions, including Michael additions and cycloadditions, enabling the synthesis of enantiomerically enriched products.[6][14] For example, the asymmetric conjugate addition of amines to chiral p-tolyl vinyl sulfoxides has been used to prepare β-amino acid derivatives.[14] Similarly, gold-catalyzed[14][14]-sigmatropic rearrangements starting from chiral sulfoxide substrates have demonstrated excellent chirality transfer.[15]

Other Transformations

-

Oxidation: this compound can be further oxidized to phenyl vinyl sulfone using stronger oxidizing agents like hydrogen peroxide in acetic acid.[2] The resulting sulfone is also a valuable synthetic intermediate, though with distinct reactivity.[2][16]

-

Reduction: The sulfoxide can be selectively reduced back to the corresponding sulfide. A recent method employs a manganese complex, MnBr(CO)₅, with a silane reductant, which chemoselectively reduces the sulfoxide while tolerating the double bond.[17] Other methods use reagents like SmI₂/Et₃N or SOCl₂/Ph₃P.[18]

Applications in Drug Discovery and Development

While this compound itself is primarily a synthetic reagent, the functionalities it helps to install are of great interest to medicinal chemists. The related phenyl vinyl sulfone moiety is a recognized structural unit in drug design, acting as a privileged scaffold in the development of anticancer, anti-inflammatory, and neuroprotective agents.[16] Vinyl sulfones can act as covalent inhibitors, targeting cysteine proteases, or interact non-covalently with various biological targets.[16] The ability of this compound to facilitate the construction of complex, stereochemically defined molecules makes it an enabling tool for the synthesis of novel drug candidates and natural products.[6][19]

Conclusion

This compound is a reagent of remarkable versatility, bridging fundamental reactivity with practical applications in complex synthesis. Its capacity to function as a Michael acceptor, a masked acetylene equivalent in cycloadditions, and a substrate for powerful rearrangements like the Pummerer reaction solidifies its importance in the synthetic chemist's toolbox. The continued development of asymmetric applications using chiral variants further extends its reach, enabling elegant and efficient approaches to enantiomerically pure molecules. For researchers in both academic and industrial settings, a thorough understanding of the chemical properties of this compound is essential for designing innovative and effective synthetic strategies.

References

- 1. Phenyl vinyl sulphoxide | C8H8OS | CID 88544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 20451-53-0 | Benchchem [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 9. publications.iupac.org [publications.iupac.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 12. Synthesis of enyne and aryl vinyl sulfoxides: functionalization via Pummerer rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO) 5 - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00204K [pubs.rsc.org]

- 18. Reduction of Sulfoxides [organic-chemistry.org]

- 19. This compound | 20451-53-0 | VAA45153 | Biosynth [biosynth.com]

Phenyl Vinyl Sulfoxide: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfoxide (PVS) is a versatile organosulfur compound with significant utility in both synthetic organic chemistry and chemical biology. Its unique electronic properties, arising from the vinyl sulfoxide moiety, render it a potent electrophile and a valuable tool for forging new carbon-sulfur and carbon-carbon bonds. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a particular focus on its interactions with biological systems. We will delve into its chemical reactivity, explore its role as a Michael acceptor and a dienophile, and elucidate its potential as a covalent modifier of biological macromolecules. This guide is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively harness the capabilities of this compound in their respective fields.

Introduction: The Chemical Versatility of this compound

This compound, with the chemical formula C₈H₈OS, is a colorless liquid that has garnered considerable attention for its diverse reactivity.[1][2] The electron-withdrawing nature of the sulfoxide group polarizes the vinyl moiety, making the β-carbon highly susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its primary mechanism of action. Furthermore, the vinyl group can participate in pericyclic reactions, most notably the Diels-Alder reaction, expanding its synthetic utility.[3][4][5]

From a biological perspective, the reactivity of this compound towards soft nucleophiles, such as the thiol group of cysteine residues in proteins, is of paramount importance. This interaction can lead to the formation of stable covalent adducts, positioning PVS as a potential tool for irreversible inhibition of enzymes and for the development of chemical probes to study protein function.[6][7] Understanding the intricacies of this mechanism is crucial for its application in drug discovery and chemical proteomics.

Core Mechanism of Action: The Michael Addition

The principal mechanism of action of this compound in a biological context is the Michael addition , also known as conjugate addition. This reaction involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated sulfoxide.

The Electrophilic Nature of the Vinyl Sulfoxide Moiety

The sulfoxide group (S=O) is a strong electron-withdrawing group. This property arises from the polar nature of the sulfur-oxygen double bond and the ability of the sulfur atom to accommodate a partial positive charge. This electron withdrawal has a profound effect on the adjacent vinyl group, creating a significant electron deficiency at the β-carbon. This polarization makes the β-carbon an excellent electrophilic center, primed for attack by nucleophiles.

Reaction with Biological Nucleophiles: The Case of Cysteine

In biological systems, the most relevant nucleophiles for reaction with this compound are the thiol groups of cysteine residues within proteins. The thiolate anion (R-S⁻), which is the deprotonated form of the thiol group, is a potent nucleophile that readily attacks the electrophilic β-carbon of PVS.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a transient carbanion intermediate.

-

Protonation: The carbanion is subsequently protonated by a proton source, typically water or a protonated amino acid residue in the vicinity, to yield the final stable thioether adduct.

This covalent modification is often irreversible under physiological conditions, leading to the permanent inactivation of the target protein. This property is the basis for the development of vinyl sulfone-based irreversible inhibitors for enzymes like cysteine proteases.[6][7]

Secondary Mechanism: The Diels-Alder Reaction

While the Michael addition is the predominant mechanism in a biological context, this compound is also a competent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[3][4][5] In this concerted, pericyclic reaction, PVS reacts with a conjugated diene to form a six-membered ring.

The electron-deficient nature of the vinyl group in PVS enhances its reactivity as a dienophile, particularly with electron-rich dienes. This reaction is a powerful tool in synthetic organic chemistry for the construction of complex cyclic systems.

Biological Implications and Applications

The ability of this compound to covalently modify proteins has significant biological consequences and opens up avenues for various applications.

Enzyme Inhibition

The irreversible modification of cysteine residues in the active site of enzymes can lead to their complete and permanent inactivation. This makes PVS and related vinyl sulfones attractive scaffolds for the design of irreversible enzyme inhibitors.[6] Cysteine proteases, a class of enzymes involved in various physiological and pathological processes, are particularly susceptible to inhibition by such compounds.[7]

Chemical Proteomics and Target Identification

The covalent nature of the interaction between PVS and its protein targets can be exploited in chemical proteomics workflows to identify the cellular targets of a small molecule. By incorporating a reporter tag (e.g., biotin or a fluorescent dye) into the PVS molecule, researchers can "fish out" and identify the proteins that have been covalently modified. This approach is invaluable for understanding the mechanism of action of drugs and for identifying new therapeutic targets.

Potential Therapeutic Applications

Some studies have suggested that this compound may possess anti-inflammatory and anti-tumor properties.[8] These effects are likely mediated by the covalent modification of key proteins involved in inflammation and cell proliferation pathways. For instance, the inhibition of prostaglandin production has been attributed to PVS. However, further research is needed to fully elucidate the specific molecular targets and pathways involved.

Experimental Protocols

The following section provides detailed methodologies for key experiments to study the mechanism of action of this compound.

Synthesis of this compound

This compound is typically synthesized by the controlled oxidation of phenyl vinyl sulfide.[3][9]

Protocol: Oxidation of Phenyl Vinyl Sulfide to this compound

-

Materials:

-

Phenyl vinyl sulfide

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

-

-

Procedure:

-

Dissolve phenyl vinyl sulfide in dichloromethane in a round-bottom flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve one equivalent of m-CPBA in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of phenyl vinyl sulfide, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

-

Causality: The use of one equivalent of m-CPBA is crucial to selectively oxidize the sulfide to the sulfoxide. Using excess oxidizing agent can lead to the formation of the corresponding sulfone. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.

In Vitro Reactivity with Thiols

The reactivity of this compound with thiols can be monitored using various analytical techniques, such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.

Protocol: Monitoring the Reaction of PVS with N-acetyl-L-cysteine by HPLC

-

Materials:

-

This compound

-

N-acetyl-L-cysteine (NAC)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector.

-

-

Procedure:

-

Prepare stock solutions of PVS and NAC in a suitable solvent (e.g., DMSO or ACN).

-

In a reaction vial, add PBS buffer.

-

Initiate the reaction by adding the stock solutions of PVS and NAC to the buffer to achieve the desired final concentrations.

-

At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ACN containing 0.1% TFA.

-

Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the reactants and the appearance of the product adduct at appropriate wavelengths (e.g., 220 nm and 254 nm).

-

Quantify the peak areas to determine the reaction kinetics.

-

Self-Validation: The identity of the product adduct can be confirmed by mass spectrometry (LC-MS). The use of a quenching solution ensures that the reaction is stopped at specific time points, allowing for accurate kinetic analysis.

Cell-Based Assays for Biological Activity

The biological effects of this compound can be assessed using a variety of cell-based assays.

Protocol: Assessing the Cytotoxicity of PVS using an MTT Assay

-

Materials:

-

Human cell line (e.g., HeLa or A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Dimethyl sulfoxide (DMSO) as a vehicle

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates, incubator, plate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of PVS in cell culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Remove the old medium from the cells and add the medium containing different concentrations of PVS. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value of PVS.

-

Trustworthiness: Including appropriate controls (vehicle and untreated) is essential to account for any effects of the solvent and to establish a baseline for cell viability. Performing the assay in triplicate or quadruplicate for each concentration ensures the reliability of the results.

Quantitative Data Summary

| Compound Class | Relative Reactivity with Thiols |

| Phenyl Vinyl Sulfonate Esters | Very High |

| Phenyl Vinyl Sulfone | High |

| This compound | Moderate to High (Expected) |

| N-Alkyl Vinyl Sulfonamides | Moderate |

| N-Aryl Vinyl Sulfonamides | Low |

Note: The reactivity of this compound is expected to be significant, though potentially less than that of the corresponding sulfone due to the lower electron-withdrawing capacity of the sulfoxide group.

Conclusion

This compound is a powerful and versatile molecule whose mechanism of action is primarily dictated by its electrophilic vinyl group. Its ability to undergo Michael addition with biological nucleophiles, most notably cysteine residues, forms the basis of its potential as a covalent inhibitor and a chemical probe. Furthermore, its utility as a dienophile in Diels-Alder reactions underscores its importance in synthetic organic chemistry. A thorough understanding of these fundamental mechanisms is essential for researchers seeking to leverage the unique properties of this compound in drug discovery, chemical biology, and materials science. The experimental protocols provided in this guide offer a starting point for the investigation and application of this remarkable compound.

References

- 1. Phenyl vinyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 2. This compound - Enamine [enamine.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 95 20451-53-0 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Phenyl Vinyl Sulfoxide: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for phenyl vinyl sulfoxide (C₈H₈OS), a versatile reagent in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization. The protocols and interpretations presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.

Introduction

This compound is a key building block in various chemical transformations, including Diels-Alder reactions, Michael additions, and cycloadditions. Its synthetic utility stems from the unique electronic properties conferred by the sulfoxide group conjugated with a vinyl moiety. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides a detailed analysis of its spectral features to aid in these endeavors.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its spectroscopic signature. The key structural features include a phenyl ring, a vinyl group, and a sulfoxide functional group. Understanding how these components interact electronically and spatially is crucial for interpreting the spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and vinyl protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfoxide group and the anisotropic effects of the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (5H) | 7.10 - 7.55 | Multiplet | - |

| Vinylic (1H) | 6.44 - 6.87 | Multiplet | - |

| Vinylic (2H) | 5.63 - 6.17 | Multiplet | - |

Solvent: Chloroform-d (CDCl₃)

The aromatic protons appear as a complex multiplet in the downfield region (7.10-7.55 ppm), which is typical for a monosubstituted benzene ring. The vinyl protons also exhibit complex splitting patterns due to geminal, cis, and trans couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (C-S) | ~145 |

| Aromatic (CH) | ~129, ~131, ~124 |

| Vinylic (=CH-S) | ~140 |

| Vinylic (=CH₂) | ~120 |

Solvent: Chloroform-d (CDCl₃)

The exact chemical shifts can vary slightly depending on the solvent and concentration. The carbon attached to the sulfur atom is the most downfield in the aromatic region due to the electronegativity of the sulfoxide group.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is essential for reliable data.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to ensure optimal resolution and lineshape.

-

Set the temperature to 298 K.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Vinyl C-H stretch | 3080 - 3020 | Medium |

| C=C stretch (aromatic) | 1600 - 1475 | Medium |

| C=C stretch (vinyl) | ~1630 | Weak-Medium |

| S=O stretch | 1085 - 1030 | Strong |

| Aromatic C-H bend | 900 - 690 | Strong |

The most characteristic peak in the IR spectrum of this compound is the strong absorption due to the S=O stretch, typically found in the 1085-1030 cm⁻¹ region.[2] The presence of both aromatic and vinyl C-H stretches above 3000 cm⁻¹ is also a key diagnostic feature.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or neat analysis is a common and straightforward method.

Protocol: FT-IR Analysis (Neat)

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Collect a background spectrum of the clean, empty sample holder (e.g., salt plates).

-

-

Sample Preparation:

-

Place a small drop of neat this compound onto a KBr or NaCl salt plate.

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Data Acquisition:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Relative Intensity |

| [M]⁺ | 152 | Moderate |

| [M-O]⁺ | 136 | Moderate |

| [C₆H₅S]⁺ | 109 | High |

| [C₆H₅]⁺ | 77 | High |

| [C₄H₃]⁺ | 51 | High |

The mass spectrum of this compound typically shows a molecular ion peak at m/z 152, corresponding to its molecular weight.[3] Common fragmentation pathways include the loss of an oxygen atom to give a peak at m/z 136, and cleavage of the C-S bond to produce the phenylsulfenyl cation at m/z 109 and the phenyl cation at m/z 77.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System:

-

Gas Chromatograph:

-

Injector: Split/splitless, set to 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data system will acquire mass spectra continuously as compounds elute from the GC column.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

-

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of this compound. By following the detailed protocols, researchers can obtain high-quality, reproducible data. A thorough understanding of the ¹H NMR, ¹³C NMR, IR, and MS spectra is essential for ensuring the integrity of this important synthetic reagent in scientific research and development.

References

Reactivity of phenyl vinyl sulfoxide as a Michael acceptor

An In-Depth Technical Guide to the Reactivity of Phenyl Vinyl Sulfoxide as a Michael Acceptor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a cornerstone reagent in modern organic synthesis, valued for its dual functionality as a potent Michael acceptor and a precursor to versatile synthetic transformations. The sulfinyl group not only activates the vinyl moiety for conjugate addition but also serves as a powerful chiral auxiliary, enabling high levels of stereocontrol. This guide provides a comprehensive exploration of the synthesis, reactivity, and application of this compound. We will delve into the mechanistic underpinnings of its role in Michael additions, dissect the factors governing stereoselectivity, and present field-proven protocols. Furthermore, we will illustrate its strategic application in the synthesis of complex molecules, underscoring its relevance to the drug development pipeline.

Introduction: The Unique Profile of a Vinyl Sulfoxide

The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or its analogue, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] The electrophilicity of the β-carbon in these "Michael acceptors" is paramount to their reactivity. While enones and enoates are classic examples, heteroatom-activated olefins offer a distinct and often more versatile reactivity profile.

Among these, this compound (PVS) has emerged as a particularly valuable reagent.[2] The electron-withdrawing nature of the phenylsulfinyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. Crucially, the sulfoxide group possesses a stable stereogenic center at the sulfur atom, which can effectively transmit chiral information to a prochiral substrate, making it a linchpin in asymmetric synthesis.[3][4] This guide will illuminate the chemical principles and practical applications that establish this compound as an indispensable tool for the modern chemist.

Synthesis of this compound: A Controlled Oxidation

The most reliable and widely adopted synthesis of this compound involves the controlled oxidation of its sulfide precursor, phenyl vinyl sulfide.[5] While stronger oxidizing conditions can lead to the corresponding sulfone, the use of one equivalent of a suitable oxidant under carefully controlled temperatures selectively yields the sulfoxide.

Causality Behind the Experimental Choices:

-

Oxidant: meta-Chloroperbenzoic acid (m-CPBA) is the oxidant of choice due to its high selectivity and commercial availability. It delivers a single oxygen atom cleanly to the sulfur center.

-

Temperature Control: The reaction is initiated at -78°C (dry ice/acetone bath) to manage the exothermicity of the oxidation. Allowing the reaction to warm slowly to room temperature ensures complete conversion without over-oxidation to the sulfone.

-

Workup: The reaction mixture is quenched with a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct, facilitating its removal during the aqueous extraction.

Experimental Protocol: Synthesis of this compound[5]

-

Preparation: A 500 mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer. The flask is charged with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.

-

Cooling: The solution is stirred and cooled to -78°C in a dry ice/acetone bath.

-

Oxidation: A solution of m-CPBA (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane is added dropwise over 30 minutes, maintaining the internal temperature below -70°C.

-

Warming: After the addition is complete, the mixture is stirred and allowed to warm to room temperature over 1 hour. A water bath at 30°C can be used to ensure the reaction reaches completion.

-

Quenching & Extraction: The mixture is poured into 300 mL of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted three times with 250 mL portions of dichloromethane.

-

Washing & Drying: The combined organic extracts are washed three times with 250 mL portions of water and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the residual liquid is purified by vacuum distillation to afford this compound (typically 15–16 g, 68–70% yield) as a colorless liquid (bp 98°C/0.6 mm).[5]

Caption: Synthesis of this compound via selective oxidation.

The Michael Addition: Mechanism and Stereocontrol

This compound readily undergoes conjugate addition with a wide array of soft nucleophiles, including enolates, organometallics, amines, and thiols.[5][6] The reaction is typically catalyzed by a base, which generates the active nucleophile.

Mechanism of Action

The reaction proceeds via a standard Michael addition pathway. A base abstracts a proton from the Michael donor to form a nucleophilic carbanion (or enolate). This nucleophile then attacks the electrophilic β-carbon of the this compound, forming a new carbon-carbon bond and generating a sulfur-stabilized enolate intermediate. Subsequent protonation yields the final β-functionalized sulfoxide adduct.[1]

Caption: General mechanism of the Michael addition reaction.

Comparative Reactivity

It is instructive to compare the reactivity of this compound with its oxidized counterpart, phenyl vinyl sulfone. The sulfonyl group in the sulfone is more strongly electron-withdrawing than the sulfinyl group in the sulfoxide. Consequently, Michael additions to vinyl sulfones are generally faster and occur under milder conditions than with vinyl sulfoxides.[6] However, this lower reactivity can be advantageous, allowing for greater control and selectivity in complex synthetic sequences.

Asymmetric Induction: The Role of the Chiral Sulfoxide

When an enantiomerically pure sulfoxide is used, the chiral environment around the sulfur atom directs the incoming nucleophile to one face of the double bond, resulting in the formation of one diastereomer in excess.[3][7] This process, known as asymmetric induction, is a cornerstone of modern stereoselective synthesis. The effectiveness of this chiral transfer is rooted in the formation of a highly ordered, chelated transition state.

References

Phenyl Vinyl Sulfoxide: A Versatile Dienophile for Strategic Diels-Alder Cycloadditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of phenyl vinyl sulfoxide as a dienophile in the Diels-Alder reaction. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, stereochemical control, and practical applications that make this reagent a powerful tool in modern organic synthesis. The insights provided herein are curated to explain the causality behind experimental choices, empowering researchers to strategically deploy this chemistry in complex synthetic challenges.

Introduction: The Strategic Value of this compound

The Diels-Alder reaction stands as one of the most powerful transformations in organic chemistry for the construction of six-membered rings with high stereocontrol.[1][2] The choice of dienophile is paramount to the reaction's success and utility. This compound has emerged as a moderately reactive but highly versatile dienophile, primarily because it serves as a robust acetylene equivalent.[3][4][5] Following the [4+2] cycloaddition, the phenylsulfinyl group can be readily eliminated, typically through thermolysis, to install a double bond in the cycloadduct. This two-step sequence effectively achieves the cycloaddition of acetylene, a gaseous and challenging reagent to handle directly.

Furthermore, the chiral sulfoxide moiety provides a powerful handle for asymmetric synthesis, directing the facial selectivity of the cycloaddition. Its ability to coordinate with Lewis acids allows for significant rate enhancement and improved stereoselectivity, broadening its applicability in the synthesis of complex molecular architectures.[6][7]

Mechanistic Principles: Controlling Stereoselectivity

The stereochemical outcome of the Diels-Alder reaction is a key consideration. With cyclic dienes, the formation of endo and exo diastereomers is possible. The sulfoxide group in this compound introduces an additional layer of complexity and control, governing diastereofacial selectivity.

Endo vs. Exo Selectivity: A Kinetic Preference

In most Diels-Alder reactions, the endo product is the kinetically favored major product, even though the exo product is often more thermodynamically stable due to reduced steric hindrance.[8][9][10] This preference is attributed to "secondary orbital interactions," where the electron-withdrawing substituent on the dienophile (in this case, the sulfoxide group) has a favorable electronic interaction with the developing π-system of the diene in the transition state.[9][11] This interaction lowers the energy of the endo transition state relative to the exo transition state, leading to its faster formation.[8][10]

The diagram below illustrates the two possible modes of approach for cyclopentadiene and this compound.

Caption: Endo vs. Exo transition states in the Diels-Alder reaction.

Diastereofacial Selectivity: The Role of the Chiral Sulfoxide

When using an achiral diene with racemic this compound, the reaction yields a mixture of diastereomeric products.[12][13] The true power of the sulfoxide group is realized when it is enantiomerically pure. The chiral, non-racemic sulfoxide directs the approach of the diene to one of the two faces of the vinyl group, leading to an enantioselective transformation.

The stereochemical outcome is dictated by the most stable ground-state conformation of the vinyl sulfoxide. X-ray analysis has shown that the conformation of the dienophile, specifically the orientation of the sulfinyl oxygen and the phenyl group relative to the vinyl double bond, influences the diene's trajectory.[14] The diene preferentially adds to the less sterically hindered face, a principle that has been successfully applied in asymmetric syntheses.[14]

Lewis Acid Catalysis: Enhancing Reactivity and Selectivity

While thermally viable, Diels-Alder reactions with this compound can be sluggish. Lewis acids are frequently employed to accelerate these cycloadditions and, in many cases, to enhance diastereoselectivity.[6][7][15]

The Lewis acid coordinates to the lone pair of electrons on the sulfoxide oxygen. This coordination has two primary effects:

-

Electronic Activation : It increases the electron-withdrawing nature of the sulfinyl group, lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO gap between the diene and dienophile accelerates the reaction.[16]

-

Steric Organization : By coordinating to the sulfoxide, the Lewis acid can lock the conformation of the dienophile, amplifying the facial bias and leading to higher diastereoselectivity.

Interestingly, recent quantum chemical analyses suggest that the role of the Lewis acid is more nuanced than simply lowering the LUMO energy. A key finding is that Lewis acids accelerate the Diels-Alder reaction by diminishing the Pauli repulsion between the π-electron systems of the diene and the dienophile, which is a major component of the activation barrier.[16][17]

The following workflow outlines a typical Lewis acid-catalyzed Diels-Alder reaction.

Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Experimental Protocols

The following protocols are grounded in established and reliable procedures, providing a solid starting point for laboratory work.

Protocol 1: Synthesis of this compound

This procedure is adapted from the well-vetted method published in Organic Syntheses, involving the controlled oxidation of phenyl vinyl sulfide.[3]

Materials & Equipment:

-

Phenyl vinyl sulfide

-

m-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium bisulfite (NaHSO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottomed flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Setup: Charge a 500 mL three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (e.g., 20 g, 0.147 mol) and 250 mL of dichloromethane.

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Oxidation: Dissolve m-CPBA (1.0 equivalent, e.g., 25.4 g) in 200 mL of dichloromethane and add it dropwise to the cooled sulfide solution over 30 minutes. Caution: Reactions involving peracids are exothermic and potentially hazardous. The addition should be slow and controlled to prevent the accumulation of unreacted peracid.[3]

-

Warming: After the addition is complete, allow the mixture to stir and warm to room temperature over 1 hour.

-

Quenching: Carefully quench the reaction by adding saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid, followed by saturated NaHSO₃ solution to destroy any excess peroxide.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃, water, and brine.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound as a colorless liquid.[13]

Protocol 2: General Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical thermal cycloaddition. For a Lewis acid-catalyzed version, refer to the workflow in Section 3.

Materials & Equipment:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Round-bottomed flask, condenser, magnetic stirrer, heating mantle/oil bath.

Step-by-Step Methodology:

-

Setup: In a round-bottomed flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 equivalent) in the chosen solvent.

-

Reagent Addition: Add freshly cracked cyclopentadiene (typically 2-3 equivalents) to the solution.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C for toluene) and stir. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Concentration: Once the reaction is complete (typically after several hours), cool the mixture to room temperature and remove the solvent and excess diene under reduced pressure.

-

Purification: The resulting mixture of endo and exo diastereomers can be separated by column chromatography on silica gel.[13]

Data Summary: Representative Diels-Alder Reactions

The reaction of this compound with cyclopentadiene is a well-studied example that typically produces a mixture of four diastereomeric products (endo/exo pairs of enantiomers if racemic dienophile is used). The ratio is highly dependent on reaction conditions.

| Diene | Conditions | Products | Typical Yield | Reference |

| Cyclopentadiene | Thermal (e.g., Benzene, reflux) | Mixture of endo and exo diastereomers | Good to Excellent | [13] |

| Cyclopentadiene | Lewis Acid (e.g., Yb(OTf)₃, RT) | Epoxy-opened cycloadducts* | Moderate | [18] |

| Various 1,3-Dienes | CH₂Cl₂ | Corresponding cycloadducts | Not specified | [12][19] |

Note: In this specific case with an ortho-epoxythis compound, the Lewis acid promoted a tandem cycloaddition-epoxide opening reaction.

Applications of Diels-Alder Adducts

The synthetic utility of this compound extends to the versatile transformations of its Diels-Alder adducts.

-

Acetylene Equivalent: As previously mentioned, the primary application is the thermal elimination of the phenylsulfinyl group to generate a double bond, completing the formal cycloaddition of acetylene.[4][5]

-

Further Functionalization: The sulfoxide itself can be a platform for further reactions. For example, it can be oxidized to the corresponding sulfone, which is a powerful electron-withdrawing group and a good Michael acceptor.[3]

-

Complex Heterocycles: The adducts serve as precursors in the synthesis of complex heterocyclic systems, such as nicotyrines and indolizines.[4]

Conclusion

This compound is a dienophile of significant strategic importance. Its role as a stable, easily handled acetylene equivalent provides a key advantage in synthesis. The true value of this reagent is unlocked through the understanding and manipulation of its stereochemical-directing properties. The chiral sulfoxide group offers a reliable method for asymmetric induction, while the application of Lewis acid catalysis provides a powerful lever to control both reaction rate and stereoselectivity. The protocols and mechanistic insights detailed in this guide equip the modern chemist with the foundational knowledge to effectively integrate this versatile dienophile into any synthetic program.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound - Enamine [enamine.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. フェニルビニルスルホキシド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Lewis acid-promoted Diels-Alder reactions of vinylheteroaromatics - American Chemical Society [acs.digitellinc.com]

- 16. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 19. β-Trifluoroacetylvinyl phenyl sulfoxide—synthesis, Diels–Alder reaction and computational study | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenyl Vinyl Sulfoxide

A Comprehensive Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of sulfoxide-containing organic molecules, with a specific focus on phenyl vinyl sulfoxide. While a definitive single-crystal X-ray structure of this compound is not publicly available, this guide leverages the closely related and well-characterized methyl phenyl sulfoxide as a case study to provide an in-depth, practical walkthrough of the entire crystallographic workflow. From synthesis and crystallization to data collection, structure solution, and refinement, this document offers field-proven insights and detailed protocols to empower researchers in the precise elucidation of molecular architecture, a critical aspect of drug design and materials science.

Introduction: The Significance of this compound and its Three-Dimensional Structure

This compound is a versatile synthetic intermediate with significant applications in organic chemistry. Its reactivity, stemming from the vinyl group and the chiral sulfoxide moiety, makes it a valuable building block in various chemical transformations. The precise three-dimensional arrangement of atoms within the this compound molecule dictates its physical properties, reactivity, and stereochemical outcomes in asymmetric synthesis.

Understanding the crystal structure is paramount for:

-

Rational Drug Design: The spatial arrangement of functional groups informs how the molecule might interact with biological targets.

-

Reaction Mechanism Elucidation: The solid-state conformation can provide insights into the steric and electronic factors that govern its reactivity.

-

Materials Science: The intermolecular interactions observed in the crystal lattice influence bulk properties such as melting point, solubility, and polymorphism.

Given the absence of a publicly accessible crystal structure for this compound, this guide will utilize methyl phenyl sulfoxide as a surrogate to demonstrate the complete process of single-crystal X-ray diffraction analysis. The principles and techniques described are directly applicable to the study of this compound and other small organic molecules. Methyl phenyl sulfoxide is a prototypical chiral sulfoxide, and its structural analysis provides a robust framework for understanding its vinyl-containing analogue.[1][2]

The Crystallographic Workflow: A Conceptual Overview

The determination of a crystal structure is a multi-step process that transforms a crystalline solid into a detailed three-dimensional molecular model. The logical flow of this process is crucial for obtaining accurate and reliable results.

Figure 1: The logical workflow for crystal structure determination.

Experimental Protocols: A Step-by-Step Guide

This section details the practical steps involved in obtaining the crystal structure of a small organic molecule, using methyl phenyl sulfoxide as our working example.

Synthesis and Purification of Methyl Phenyl Sulfoxide

The synthesis of methyl phenyl sulfoxide is a well-established procedure, typically involving the oxidation of thioanisole.

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve thioanisole in a suitable solvent such as methanol or a mixture of water and an organic solvent.

-

Oxidation: Cool the solution in an ice bath and add a controlled amount of an oxidizing agent. Common oxidizing agents for this transformation include sodium metaperiodate or hydrogen peroxide. The choice of oxidant and reaction conditions can influence the chemoselectivity, preventing over-oxidation to the corresponding sulfone.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting sulfide and to minimize the formation of byproducts.

-

Workup and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and any inorganic salts. This typically involves filtration and extraction with an organic solvent like dichloromethane. The crude product is then purified by column chromatography or distillation to yield pure methyl phenyl sulfoxide.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging and critical step in the entire process. For methyl phenyl sulfoxide, which is a low-melting solid, several techniques can be employed.

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified methyl phenyl sulfoxide in a minimal amount of a suitable solvent or solvent system. Good solvents for crystallization are those in which the compound is moderately soluble at room temperature. A solvent/anti-solvent system (e.g., dichloromethane/hexane) can also be effective.

-

Crystal Growth: Loosely cap the vial or flask containing the solution to allow for the slow evaporation of the solvent.

-

Incubation: Place the container in a vibration-free environment at a constant, cool temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to collect the data from which the structure will be determined.

Workflow:

Figure 2: The process of X-ray diffraction data collection.

Typical Data Collection Parameters for a Small Molecule like Methyl Phenyl Sulfoxide:

| Parameter | Typical Value/Setting | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation provides better resolution for small molecules, while Cu is often used for larger unit cells. |

| Detector | CCD or CMOS area detector | Allows for the efficient collection of a large number of reflections. |

| Temperature | 100 K (cryo-cooled) | Reduces thermal motion of atoms, leading to higher quality diffraction data and a more precise structure. |

| Data Collection Strategy | Omega (ω) and Phi (φ) scans | Rotates the crystal in the X-ray beam to bring different sets of crystal planes into diffracting conditions. |

| Exposure Time | 0.5 - 2 seconds per frame | Dependent on the crystal's diffracting power and the X-ray source intensity. |

| Total Rotation | 180° - 360° | To ensure a complete dataset with sufficient redundancy is collected. |

Structure Solution and Refinement: From Data to Molecular Model

The collected diffraction data, in the form of a reflection file (hkl file), is then used to solve and refine the crystal structure.

Structure Solution: Overcoming the Phase Problem

The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. Determining these phases is known as the "phase problem." For small molecules like methyl phenyl sulfoxide, direct methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which is often sufficient to generate a recognizable portion of the molecular structure.

Structure Refinement: Optimizing the Molecular Model

Once an initial model is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic parameters to improve the agreement between the observed structure factors (|F_o|) and the calculated structure factors (|F_c|) based on the current model.

Refinement Workflow:

Figure 3: The iterative process of crystal structure refinement.

Analysis of the Crystal Structure of Methyl Phenyl Sulfoxide

While a full crystallographic information file (CIF) for methyl phenyl sulfoxide is not provided in the primary literature, studies on its conformational features provide key structural insights.[1]

Key Structural Features:

-